2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid
Description
2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid (CAS No. 881823-93-4, molecular formula: C₁₅H₁₄ClNO₂) is a benzoic acid derivative with a substituted ethylamino group at the 2-position of the aromatic ring. This compound belongs to a class of anthranilic acid derivatives, which are known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. Its structure combines a polar carboxylic acid group with a hydrophobic aromatic system, enabling interactions with both hydrophilic and hydrophobic biological targets.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCYBGUGQJEWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881823-93-4 | |
| Record name | 2-{[2-(4-chlorophenyl)ethyl]amino}benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid typically involves the reaction of 4-chlorophenylethylamine with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to control reaction parameters. The product is then purified using techniques such as crystallization or chromatography to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various medical applications. Its structure allows it to interact with biological systems effectively, making it a candidate for the development of new drugs.
- Analgesic Properties : Research indicates that derivatives of this compound may exhibit analgesic effects, making them potential candidates for pain management therapies. Studies have shown that modifications to the 4-chlorophenyl group can enhance these properties while reducing side effects associated with traditional analgesics .
- Antidepressant Activity : Preliminary studies suggest that the compound may influence neurotransmitter levels, particularly serotonin and norepinephrine, indicating potential antidepressant activity. This is particularly relevant in the context of developing treatments for mood disorders .
Antimicrobial Research
The compound has been evaluated for its antimicrobial properties against various pathogens.
- Bacterial Inhibition : In vitro studies have demonstrated that 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid exhibits significant antibacterial activity against Gram-positive bacteria. This makes it a candidate for further development as an antibacterial agent, especially in light of rising antibiotic resistance .
- Fungal Activity : The compound has also shown efficacy against certain fungal strains, including Candida albicans. This suggests its potential use in antifungal therapies and warrants further investigation into its mechanism of action and effectiveness in clinical settings .
Drug Development
The unique chemical structure of this compound allows it to serve as a scaffold for the synthesis of new pharmaceutical agents.
- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound to enhance its pharmacological profile. For instance, modifications to the amino and carboxylic acid groups have resulted in compounds with improved potency and selectivity against targeted biological pathways .
- In Silico Studies : Computational modeling has been employed to predict the interactions between this compound and biological targets, facilitating the design of more effective derivatives. These studies are crucial in optimizing lead compounds before proceeding to experimental validation .
Toxicological Assessments
Understanding the safety profile of this compound is essential for its application in medicine.
- Toxicity Evaluations : Toxicity assessments on aquatic organisms like Daphnia magna have shown varying degrees of toxicity among synthesized derivatives. This highlights the importance of evaluating both efficacy and safety in drug development processes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Key Observations :
- Lipophilicity: The ethylamino group in the target compound provides moderate flexibility and lipophilicity, contrasting with the rigid acetyl or benzoylamino groups in analogs .
- Steric Factors : Compounds like 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid exhibit significant steric bulk due to the thioether-linked aromatic systems, which may reduce membrane permeability .
Chemical Properties and Reactivity
Table 2: Comparative Physicochemical Properties
Analysis :
- Acidity: The target compound’s carboxylic acid pKa (~3.5) is slightly higher than acetyl-substituted analogs due to reduced electron withdrawal from the ethylamino group.
- LogP: The ethylamino derivative has a lower LogP compared to acetylated analogs, suggesting better aqueous solubility .
Insights :
- The anthelmintic activity of benzimidazole derivatives (e.g., compound 3j in ) highlights the importance of combining benzoic acid scaffolds with heterocyclic systems for parasitic targeting.
Biological Activity
2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid, also known as a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a chlorophenyl group and an ethylamine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant biological effects.
Chemical Structure
The molecular formula of this compound is C₁₅H₁₄ClNO₂. The structural representation can be summarized as follows:
- SMILES : C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)Cl
- InChI : InChI=1S/C15H14ClNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19)
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance:
- The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
- The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 15.62 µM for MRSA, indicating potent antibacterial activity .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines:
- In vitro studies demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC₅₀ value around 15 µM .
- The compound's structure allows it to interfere with cellular processes, potentially leading to apoptosis in cancer cells.
The mechanisms underlying the biological activities of this compound are thought to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis . This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-{[2-(4-Chlorophenyl)ethyl]amino}benzoic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, chlorophenyl-substituted ethylamine intermediates (e.g., 2-(4-chlorophenyl)ethylamine) can react with activated benzoic acid derivatives (e.g., methyl 2-bromobenzoate) under reflux in anhydrous DMF. Catalytic bases like triethylamine or DMAP improve yields by neutralizing HBr byproducts . Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol enhances purity. Yield optimization requires strict moisture control and stoichiometric balancing of reactive groups.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, acetonitrile/water (0.1% TFA) mobile phase, UV detection at 254 nm.
- NMR : NMR (DMSO-d6) should resolve aromatic protons (δ 7.2–8.1 ppm) and ethylamino chain signals (δ 2.8–3.5 ppm). NMR confirms carbonyl (C=O, ~170 ppm) and chlorophenyl carbons .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+ peaks.
- Melting Point : Compare observed mp (e.g., 209–213°C) with literature values to assess purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent vehicles). To reconcile
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for hERG channel inhibition studies) and controls (e.g., DMSO ≤0.1% v/v) .
- Dose-Response Curves : Validate IC values across multiple replicates.
- Metabolite Screening : LC-MS/MS to identify degradation products or active metabolites in physiological buffers .
- Computational Modeling : Molecular docking (e.g., Autodock Vina) to predict binding affinities to targets like hERG channels .
Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?
- Methodological Answer :
- Structural Modifications : Introduce substituents to the benzoic acid core (e.g., electron-withdrawing groups at the 4-position) to modulate electronic properties and binding affinity .
- SAR Studies : Compare analogues (e.g., 4-chloro-2-{2-[(4-chlorophenyl)amino]acetamido}benzoic acid) for activity against primary vs. off-target receptors .
- Pharmacophore Mapping : Identify critical hydrogen-bonding (e.g., carboxylic acid) and hydrophobic (chlorophenyl) motifs using QSAR tools like Schrödinger’s Phase .
Q. What advanced analytical techniques address ambiguities in crystallographic or spectroscopic data?
- Methodological Answer :
- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals (e.g., via slow evaporation in ethanol/water) and solving the structure with SHELX .
- 2D NMR : Use - HSQC and HMBC to assign aromatic coupling patterns and confirm connectivity .
- Dynamic Light Scattering (DLS) : Assess aggregation states in solution that may skew bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
